molecular formula C15H18N2O2 B2747265 ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate CAS No. 63277-58-7

ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

Cat. No. B2747265
CAS RN: 63277-58-7
M. Wt: 258.321
InChI Key: HSVKCHIAGOIUCK-UHFFFAOYSA-N
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Description

“Ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate” is a derivative of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole class of compounds . These compounds have been studied for their high anti-tumor activity .


Synthesis Analysis

The synthesis of these compounds involves the introduction of an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . Different benzene sulfonyl groups were added to the N of 9-position of tert-butyl-8-bromo-2,3,4,5-tetra-hydro-1H-pyrido-[4,3-b]indole carboxylate to obtain various derivatives .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core . The introduction of different groups can lead to a variety of derivatives with potentially different properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the addition of different groups to the core structure . The reactions are designed to introduce pharmacophores that are known to have antitumor activity .

Scientific Research Applications

Cancer Treatment

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .

Antimicrobial Activity

Indole derivatives have shown potential in combating microbes . Their unique structure allows them to interact with various biological targets, making them effective antimicrobial agents .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of different types of disorders in the human body . Their versatile nature allows them to be used in a wide range of therapeutic applications .

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, certain derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives possess anti-inflammatory properties . This makes them useful in the treatment of conditions characterized by inflammation .

Antioxidant Activity

Indole derivatives have demonstrated antioxidant activities . This property is beneficial in combating oxidative stress, which is implicated in various diseases .

Antidiabetic Activity

Indole derivatives have shown potential in the treatment of diabetes . They can help regulate blood sugar levels and manage the symptoms of diabetes .

Antimalarial Activity

Indole derivatives have been used in the treatment of malaria . Their unique structure allows them to inhibit the life cycle of the malaria parasite .

Future Directions

The future directions for research on these compounds could involve further exploration of their antitumor activity, as well as the synthesis of additional derivatives to evaluate their potential as anticancer agents . Molecular docking studies and molecular dynamics simulations could also be performed to evaluate the binding stabilities between the synthesized compounds and their receptors .

properties

IUPAC Name

ethyl 8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-19-15(18)17-7-6-14-12(9-17)11-8-10(2)4-5-13(11)16-14/h4-5,8,16H,3,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVKCHIAGOIUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331634
Record name ethyl 8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795929
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

CAS RN

63277-58-7
Record name ethyl 8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a literature procedure (Harbert, C. A.; Plattner, J. J.; Welch, W. M.; Weissman, A.; Koe, B. K. J. Med. Chem. 1980, 23, 635-643) p-tolylhydrazine hydrochloride (0.500 g, 3.15 mmol) and 1-carbethoxy-4-piperidone (0.18 mL, 1.17 mmol) were suspended in EtOH (0.880 mL) and heated to reflux for 2 hours. The reaction mixture was removed from heat and allowed to stand overnight at ambient temperature. The resulting mixture was filtered and washed with 50% aqueous EtOH to afford the desired product as a beige powder (259 mg, 86%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.88 mL
Type
solvent
Reaction Step Three
Yield
86%

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